molecular formula C21H19N5O B4569957 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4569957
M. Wt: 357.4 g/mol
InChI Key: VJNYQMANXBUMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-ethyl-1H-pyrazol-4-yl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide is 357.15896025 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides, related to the chemical structure , has been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, designed for oral administration, demonstrate efficacy in vivo by probing ATM inhibition, especially in combination with DNA double-strand break-inducing agents like irinotecan, showcasing their potential in cancer therapy applications (Degorce et al., 2016).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif, exhibit significant cytotoxic properties against various cancer cell lines. Some compounds in this category have shown potency with IC50 values less than 10 nM, indicating strong potential as chemotherapeutic agents. Additionally, one study reported curative outcomes against colon 38 tumors in mice after a single dose, highlighting their potential in cancer treatment (Deady et al., 2003).

Antibacterial and Antifungal Activities

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has unveiled compounds with promising antibacterial and antifungal properties. This includes the ability to inhibit the growth of murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, suggesting a potential role in the development of new antimicrobial agents (Holla et al., 2006).

Antiproliferative Activity

A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been assessed for their antiproliferative activities against human cancer cell lines. One compound, in particular, demonstrated promising cytotoxic activity and induced dramatic cell cycle arrest, indicating its potential for cancer therapy research (Cankara Pirol et al., 2014).

Neuroprotection and Calcium Signaling Inhibition

The synthesis of ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyranopyridine-3-carboxylates revealed their ability to mildly inhibit acetylcholinesterase (AChE), mitigate calcium overload triggered by high potassium levels, and protect against free radical-induced neuronal death. This suggests their potential use in neuroprotective strategies and as tools for studying neuronal calcium signaling (Marco-Contelles et al., 2006).

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-3-26-13-15(12-22-26)19-11-17(16-8-4-5-9-18(16)24-19)21(27)25-20-10-6-7-14(2)23-20/h4-13H,3H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNYQMANXBUMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(6-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.